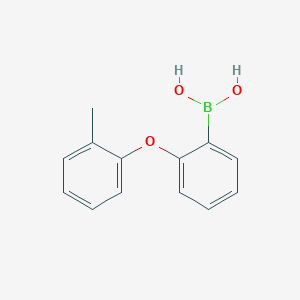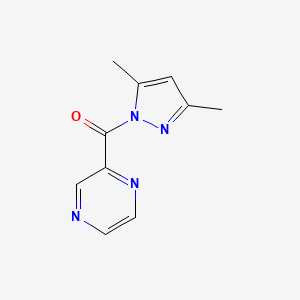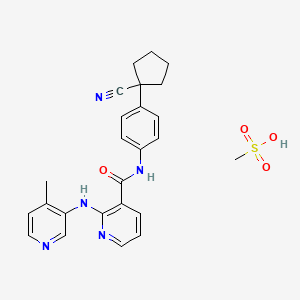
(3R)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Based on the name, “(3R)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride” is a chemical compound. Pyrimidin-4-yl is a component of the pyrimidine ring system, which is a basic structure in many biological compounds like nucleotides. Pyrrolidin-3-amine indicates the presence of a pyrrolidine ring, a five-membered ring with four carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a pyrimidine ring attached to a pyrrolidine ring via a nitrogen atom .Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not available in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure .Scientific Research Applications
Formation of Pyrimidine Derivatives
This compound serves as a key building block in the synthesis of various pyrimidine derivatives. For instance, Kuznetsov and Chapyshev (2007) highlighted its use in the synthesis of 7-arylmethyl-substituted derivatives of 2-amino-2-pyrrolydin-1-yl-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine, indicating its significance in the formation of complex molecular structures (Kuznetsov & Chapyshev, 2007). This process involves several steps, including condensation and reductive amination, showcasing the compound's versatility in chemical synthesis.
Role in Heterocyclic Chemistry
In the broader context of heterocyclic chemistry, this compound contributes significantly to the synthesis and characterization of various heterocycles. For example, Schmidt (2002) worked on the synthesis and characterization of stable betainic pyrimidinaminides, where (3R)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride potentially plays a role as a precursor or an intermediate (Schmidt, 2002).
Contribution to Nucleoside Synthesis
Moreover, this compound is instrumental in the synthesis of nucleoside analogs, which are crucial in medicinal chemistry and drug design. Filichev and Pedersen (2001) described its application in the synthesis of pyrimidine 1′-aza-C-nucleosides, demonstrating its utility in crafting molecules with potential biological activity (Filichev & Pedersen, 2001).
Application in Biological Activity Studies
In biological contexts, its derivatives have been explored for various biological activities. For example, Mallikarjunaswamy et al. (2013) synthesized pyrimidine salts derived from this compound and evaluated their antimicrobial activities, indicating the potential of these derivatives in pharmaceutical applications (Mallikarjunaswamy et al., 2013).
Mechanism of Action
Target of Action
The primary target of (3R)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride is JAK1 (Janus Kinase 1) . JAK1 is a type of protein tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway, which is involved in cell growth, survival, development, and differentiation .
Mode of Action
This compound acts as a selective inhibitor of JAK1 . It binds to the kinase domain of JAK1, preventing it from phosphorylating and activating STAT proteins . This inhibition disrupts the JAK-STAT signaling pathway, leading to changes in cellular processes such as cell growth and differentiation .
Biochemical Pathways
The compound primarily affects the JAK-STAT signaling pathway . By inhibiting JAK1, it prevents the activation of STAT proteins, disrupting the transmission of signals from various cytokines and growth factors . This can have downstream effects on various cellular processes, including cell growth, survival, and immune response .
Pharmacokinetics
The pharmacokinetic properties of this compound have been optimized through in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) tests . These tests help to understand the compound’s bioavailability, its distribution within the body, how it is metabolized, and how it is excreted .
Result of Action
The inhibition of JAK1 by this compound can lead to a decrease in the activation of STAT proteins, resulting in the disruption of the JAK-STAT signaling pathway . This can affect various cellular processes, potentially leading to changes in cell growth, survival, and immune response . In vivo studies in mice and rats have shown that this compound exhibits desired efficacies in CIA (Collagen-Induced Arthritis) and AIA (Adjuvant-Induced Arthritis) models .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3R)-1-pyrimidin-4-ylpyrrolidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.2ClH/c9-7-2-4-12(5-7)8-1-3-10-6-11-8;;/h1,3,6-7H,2,4-5,9H2;2*1H/t7-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUKXWZYTZNIRB-XCUBXKJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NC=NC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)C2=NC=NC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2444459.png)
![2,2'-(1,3,5,7-tetraoxo-3a,4,4a,5,7,7a,8,8a-octahydro-4,8-ethenopyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)bis(4-methylpentanoic acid)](/img/structure/B2444463.png)

![(Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2444466.png)
![6-ethyl-2-(3-hydroxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/no-structure.png)

![3,4-dimethyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2444470.png)


![3-allyl-2-((3-(trifluoromethyl)benzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2444474.png)
